![molecular formula C10H21NO B13198634 {3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
{3-[(Dimethylamino)methyl]cyclohexyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Dimethylamino)methyl]cyclohexyl}methanol is an organic compound with the molecular formula C₁₀H₂₁NO It is a cyclohexyl derivative with a dimethylamino group attached to the cyclohexyl ring via a methylene bridge, and a hydroxyl group attached to the methylene carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Dimethylamino)methyl]cyclohexyl}methanol typically involves the reaction of cyclohexanone with dimethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms a Mannich base. The reaction conditions generally include:
Cyclohexanone: The starting material.
Dimethylamine: Provides the dimethylamino group.
Formaldehyde: Acts as a methylene bridge.
Solvent: Often an alcohol such as ethanol or methanol.
Temperature: Typically carried out at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Dimethylamino)methyl]cyclohexyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Produces cyclohexanone derivatives.
Reduction: Produces secondary amines or alcohols.
Substitution: Produces various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
{3-[(Dimethylamino)methyl]cyclohexyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {3-[(Dimethylamino)methyl]cyclohexyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane.
N,N-Dimethylcyclohexylamine: A similar compound with a dimethylamino group attached directly to the cyclohexyl ring.
Uniqueness
{3-[(Dimethylamino)methyl]cyclohexyl}methanol is unique due to the presence of both a dimethylamino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
[3-[(dimethylamino)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
RAPMRLZVXUJRCO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCCC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


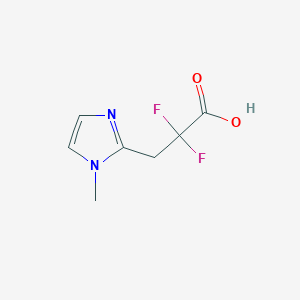

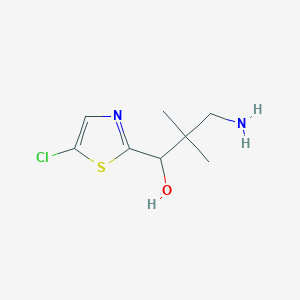
![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
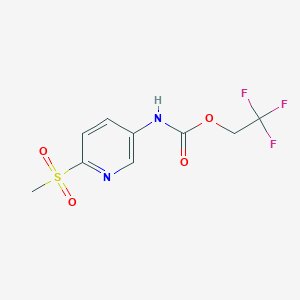

![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
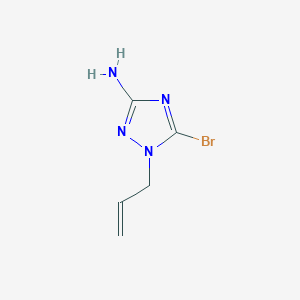
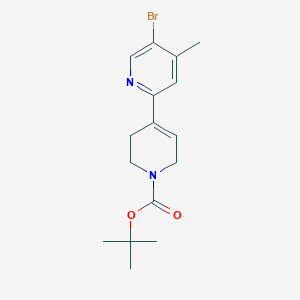

![4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)
![1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13198627.png)
![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
![Ethyl[(4-methylphenyl)methyl]amine hydrochloride](/img/structure/B13198639.png)
